molecular formula C16H15N3O B2841816 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide CAS No. 312594-66-4

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide

Cat. No.: B2841816
CAS No.: 312594-66-4
M. Wt: 265.316
InChI Key: WYOAJTDSENSNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide is a chemical compound featuring the imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry and drug discovery. This privileged heterocyclic core is recognized for its diverse biological activities and is extensively investigated as a pharmacophore in developing therapeutics for various conditions, including cancer. Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds for inhibiting key oncogenic targets. For instance, similar compounds have been developed as potent inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML) . These inhibitors are crucial for overcoming drug resistance caused by secondary mutations in the kinase domain, such as FLT3-ITD/F691L, which confers resistance to approved drugs like gilteritinib . The structure-activity relationship (SAR) of this chemotype indicates that the imidazo[1,2-a]pyridine core often binds to the hinge region of kinase domains, while substitutions on the phenyl ring can be optimized for enhanced potency and selectivity . As a research chemical, this compound serves as a valuable intermediate or lead compound for synthesizing novel analogs and conducting structure-activity relationship studies in oncology and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-16(20)17-13-7-5-6-12(10-13)14-11-19-9-4-3-8-15(19)18-14/h3-11H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAJTDSENSNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or imidazopyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nitriles, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Research Findings and Limitations

  • Kinase Inhibition : While N-(3-imidazo[1,2-b]pyridazin-6-yl) amine compounds show explicit Fyn kinase inhibition , the target compound’s activity remains speculative due to insufficient experimental data.
  • Metabolic Stability : Propanamide derivatives generally exhibit improved metabolic stability over ester-containing analogs (e.g., coumarin derivatives), as seen in related studies .
  • Structural Insights : Quantum chemical analyses of imidazo[1,2-a]pyrimidine-Schiff bases highlight the importance of electron-deficient aromatic systems in binding interactions, a property likely shared by the target compound .

Biological Activity

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide is a compound belonging to the imidazopyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • An imidazo[1,2-a]pyridine core
  • A phenyl ring
  • A propanamide functional group

This combination of structural features contributes to its biological activity, particularly in medicinal chemistry contexts where such compounds are often explored for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in signaling pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : Interaction with receptors can lead to altered physiological responses, potentially offering therapeutic benefits in conditions like cancer and inflammation.

Anticancer Properties

Research indicates that compounds with imidazopyridine structures exhibit significant anticancer activities. For instance:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Initial findings suggest effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

Other Biological Effects

Additional studies have highlighted potential effects in other areas:

  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, providing a basis for further investigation in inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of imidazopyridine derivatives, including this compound. Below is a summary of key findings:

StudyFindingsReference
In vitro studies on cancer cell linesSignificant inhibition of cell proliferation in breast and lung cancer cells
Antimicrobial testingEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatory assaysReduced cytokine production in macrophages

Q & A

Basic: What are the key synthetic methodologies for N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Formation of the imidazo[1,2-a]pyridine core via cyclization of aminopyridine derivatives with α-haloketones or aldehydes under basic conditions .
  • Amidation : Introduction of the propanamide group through coupling reactions (e.g., using carbodiimides like EDC/HOBt) with substituted anilines .
  • Purification : Column chromatography or recrystallization to isolate the compound, validated by ≥95% purity via HPLC .

Basic: What analytical techniques are critical for characterizing this compound?

Answer: Structural integrity is confirmed using:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and amide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Basic: What preliminary biological assays are used to evaluate its activity?

Answer: Initial screens focus on:

  • Enzyme Inhibition : Kinetic assays for cholinesterase inhibition (AChE/BChE), measuring IC50_{50} values via Ellman’s method .
  • Antifungal Activity : Microdilution assays against Candida albicans to determine MIC values (e.g., 41.98 µmol/L for optimized derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines to assess antiproliferative effects .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Answer: SAR studies compare analogs with:

  • Substituent Effects : Chloro or methyl groups at the 6-position of the imidazo[1,2-a]pyridine core enhance target binding (e.g., kinase inhibition) .
  • Amide Modifications : Propanamide vs. benzamide side chains influence solubility and logP values, impacting bioavailability .
  • Heterocyclic Variations : Replacing phenyl with thienyl groups alters target selectivity (e.g., kinase vs. GPCR interactions) .

Advanced: How to resolve contradictions in reported biological targets (e.g., kinase vs. cholinesterase inhibition)?

Answer: Use orthogonal assays to validate mechanisms:

  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics to kinases (e.g., Fyn kinase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of cholinesterase binding .
  • Gene Knockdown Models : siRNA silencing of putative targets to confirm functional relevance .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Answer: Key approaches include:

  • Pro-drug Design : Esterification of the amide group to enhance oral absorption .
  • LogP Optimization : Introducing polar substituents (e.g., -OH, -OMe) to reduce hydrophobicity while maintaining activity .
  • CYP450 Stability Assays : Liver microsome studies to identify metabolic hotspots (e.g., N-dealkylation) .

Advanced: How to design derivatives with improved selectivity for therapeutic targets?

Answer: Computational and experimental methods:

  • Molecular Docking : Predict interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
  • Selectivity Profiling : Panel screening against 100+ kinases to identify off-target effects .
  • Electron-Withdrawing Groups : Substituents like -CF3_3 at the phenyl ring enhance kinase selectivity by modulating electrostatic interactions .

Advanced: What methodologies elucidate binding mechanisms in complex biological systems?

Answer: Mechanistic studies employ:

  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., AChE) to visualize binding modes .
  • Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Transcriptomics : RNA-seq to identify downstream signaling pathways affected by treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.